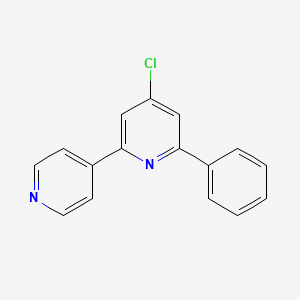

4-Chloro-6-phenyl-2,4'-bipyridine

Description

Properties

IUPAC Name |

4-chloro-2-phenyl-6-pyridin-4-ylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2/c17-14-10-15(12-4-2-1-3-5-12)19-16(11-14)13-6-8-18-9-7-13/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUBOYIJUFFCQRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CC(=C2)Cl)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Mechanisms of 4 Chloro 6 Phenyl 2,4 Bipyridine

Directed Synthesis of 4-Chloro-6-phenyl-2,4'-bipyridine

The directed synthesis of this compound involves the strategic and controlled formation of the bipyridine framework with the desired substituents at specific positions. This is often achieved through modern catalytic cross-coupling reactions that offer high selectivity and yields.

Cross-Coupling Strategies

Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are extensively used in the synthesis of biaryl and hetero-biaryl compounds like bipyridines. mdpi.comorgsyn.org These methods typically involve a metal catalyst, most commonly palladium or nickel, that facilitates the coupling of two different organic fragments.

Palladium-catalyzed cross-coupling reactions are among the most versatile and widely employed methods for constructing the bipyridine skeleton. orgsyn.org

The Suzuki-Miyaura coupling reaction involves the coupling of an organoboron reagent (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.org For the synthesis of this compound, this could involve the coupling of a suitably substituted chloropyridine boronic acid with a phenyl-substituted chloropyridine, or vice versa. The reaction conditions are generally mild and tolerant of a wide range of functional groups. libretexts.orgacs.org The choice of ligands, such as phosphines or N-heterocyclic carbenes, can significantly influence the efficiency and selectivity of the reaction. researchgate.net For instance, a plausible route could be the Suzuki-Miyaura coupling of 2,4-dichloro-6-phenylpyridine (B15053231) with 4-pyridylboronic acid. Site-selectivity can be a challenge with polychlorinated substrates, but can often be controlled by tuning the ligand and reaction conditions. nih.gov

The Negishi coupling utilizes an organozinc reagent as the coupling partner for an organic halide, catalyzed by a palladium or nickel complex. organic-chemistry.orgacs.orgorganic-chemistry.org This method is known for its high reactivity and functional group tolerance. orgsyn.org A potential Negishi approach to this compound could involve the reaction of a pyridylzinc halide with a dihalopyridine derivative. The reactivity of the organozinc reagent can be modulated, and the reaction often proceeds under mild conditions. orgsyn.org

The Stille coupling employs an organotin (stannane) reagent to couple with an organic halide or triflate, catalyzed by palladium. wikipedia.org While effective for the formation of C-C bonds, the toxicity of organotin compounds is a significant drawback. mdpi.comwikipedia.org A Stille-type synthesis of this compound could be envisioned by coupling a trialkyltin-substituted pyridine (B92270) with a chloro- and phenyl-substituted pyridine halide. cmu.edunih.govacs.org

Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Organometallic Reagent | Key Advantages | Key Disadvantages |

| Suzuki-Miyaura | Organoboron | Commercially available and stable reagents, mild conditions. libretexts.org | Base-sensitive substrates can be problematic. libretexts.org |

| Negishi | Organozinc | High reactivity, good functional group tolerance. orgsyn.org | Reagents are often prepared in situ and can be moisture-sensitive. |

| Stille | Organotin | Tolerant to many functional groups. wikipedia.org | High toxicity of organotin reagents and byproducts. mdpi.com |

Nickel catalysts offer a more cost-effective alternative to palladium for cross-coupling reactions. mdpi.com Nickel-mediated couplings can be used for both homocoupling (dimerization of two identical molecules) and heterocoupling (coupling of two different molecules). researchgate.net For the synthesis of unsymmetrical bipyridines like this compound, heterocoupling is the relevant approach. These reactions can be performed using various nickel complexes, often in the presence of a reducing agent like zinc powder. researchgate.net The reactivity and selectivity can be influenced by the choice of ligands, with bipyridine-based ligands themselves being effective in some cases. nih.gov Nickel-catalyzed electrochemical methods have also been developed for the synthesis of bipyridines. nih.gov

The Sonogashira coupling reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. researchgate.netscirp.org While not directly forming the bipyridine linkage in this case, it is a powerful method for introducing alkynyl substituents onto the bipyridine core, which can then be further elaborated to create extended π-systems. iucr.org For example, a pre-formed 4-chloro-2,4'-bipyridine (B13152483) could be functionalized at the 6-position with a phenylacetylene (B144264) via a Sonogashira coupling to yield an intermediate that could then be selectively reduced to the desired this compound. The reaction can be performed under mild conditions and is tolerant of many functional groups. scirp.orgresearchgate.netnih.gov

C-H Functionalization and Dimerization Methods

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of biaryls. acs.org This approach avoids the pre-functionalization of one of the coupling partners, which is required in traditional cross-coupling reactions. For the synthesis of this compound, a C-H arylation could involve the direct coupling of a phenyl-substituted pyridine with a chloropyridine. Palladium catalysts are often used for these transformations. acs.org A related approach is the dimerization of pyridines through C-H bond activation, which can be catalyzed by metals like ruthenium. mdpi.com While typically leading to symmetrical bipyridines, modifications of this strategy could potentially be adapted for heterocoupling.

Kröhnke-type Syntheses for Bipyridine Ligands

The Kröhnke pyridine synthesis is a classical method for the formation of substituted pyridines. tandfonline.com It typically involves the reaction of a 1,5-dicarbonyl compound or its equivalent with an ammonium (B1175870) salt, often ammonium acetate, to form the pyridine ring. tandfonline.comtandfonline.com While traditionally used for the synthesis of triarylpyridines, this methodology can be adapted for the synthesis of bipyridines by using appropriate precursors. researchgate.net For this compound, a Kröhnke-type approach would require a carefully designed precursor containing the necessary chloro, phenyl, and pyridyl functionalities.

Nucleophilic Substitution Reactions for Chloro-Pyrimidine Derivatives

The synthesis of the key intermediate, a 2,4-dichloro-6-phenylpyrimidine (B1267630) or a similar pyridine scaffold, can be envisioned starting from commercially available, highly halogenated pyrimidines or pyridines. For instance, 2,4,6-trichloropyrimidine (B138864) serves as a versatile starting material. The distinct reactivity of the chlorine atoms on the pyrimidine (B1678525) ring allows for sequential and regioselective substitutions.

The reaction of 2,4,6-trichloropyrimidine with nucleophiles, such as anilines, has been investigated. researchgate.net It has been demonstrated that monosubstitution occurs preferentially at the C4-position. researchgate.net For the synthesis of a 6-phenyl derivative, a nucleophilic attack by a phenylating agent, such as phenyllithium (B1222949) or a phenyl Grignard reagent, would be directed towards one of the electrophilic carbon centers of the trichloropyrimidine ring. The regioselectivity of this reaction is crucial and can be influenced by the reaction conditions. Following the introduction of the phenyl group, the remaining chloro groups can be manipulated. For the target molecule, a chloro group is required at the 4-position. If the initial substitution pattern is not the desired one, subsequent chemical transformations would be necessary.

Concerted nucleophilic aromatic substitution (SNAr) reactions are a well-established mechanism for the substitution of halides on electron-deficient aromatic rings. nih.gov The presence of multiple electron-withdrawing nitrogen atoms in the pyrimidine ring activates the chlorine atoms towards nucleophilic attack. The reaction proceeds through a Meisenheimer intermediate, a resonance-stabilized anionic σ-complex, whose stability influences the reaction rate and regioselectivity. nih.gov

Optimization of Synthetic Conditions

The success of the synthesis, particularly the cross-coupling step, is highly dependent on the careful optimization of various reaction parameters. The formation of the C-C bond between the two pyridine rings is typically achieved via a Suzuki-Miyaura or Stille cross-coupling reaction. mdpi.comorganic-chemistry.org

Catalyst Systems and Ligand Effects

Palladium complexes are the most effective catalysts for Suzuki-Miyaura reactions in bipyridine synthesis. mdpi.comresearchgate.net However, a significant challenge is the potential for the bipyridine product to coordinate with the palladium center, leading to catalyst inhibition and reduced yields. mdpi.comresearchgate.net The choice of the palladium precursor and, more importantly, the ligand is critical to overcome this issue.

Commonly used palladium precursors include Pd(PPh₃)₄ and PdCl₂(dppf) (dppf = 1,1'-bis(diphenylphosphino)ferrocene). mdpi.comyoutube.com The ligands play a crucial role in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. Sterically hindered and electron-rich ligands, such as N-heterocyclic carbenes (NHCs) and bulky phosphines like tri-tert-butylphosphine, have been shown to be highly effective. orgsyn.orgnih.gov These ligands can promote the desired cross-coupling even at room temperature and can control the regioselectivity in reactions with dihalogenated pyridines. nih.gov For instance, a Pd/IPr (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) system has demonstrated high selectivity for coupling at the C4 position of 2,4-dichloropyridines. nih.gov

| Catalyst System | Ligand | Typical Loading (mol%) | Observations |

| Pd(PPh₃)₄ | Triphenylphosphine | >10 | Moderate yields, catalyst inhibition observed. mdpi.com |

| PdCl₂(dppf) | dppf | 1-5 | Good yields for 3- and 4-chloropyridines. rsc.org |

| Pd(OAc)₂/SPhos | SPhos | 1-3 | Effective for challenging couplings. |

| Pd/IPr | IPr | 1-3 | High C4-selectivity in dichloropyridines. nih.gov |

This table presents representative catalyst systems for Suzuki-Miyaura reactions in the synthesis of bipyridines, based on literature for analogous compounds.

Solvent Systems and Temperature Regimes

The choice of solvent and the reaction temperature significantly impacts the yield and rate of the cross-coupling reaction. A variety of solvents can be employed, often as biphasic mixtures. Common organic solvents include toluene, dioxane, and N,N-dimethylformamide (DMF). researchgate.netresearchgate.net Aqueous solutions of bases like sodium carbonate (Na₂CO₃) or cesium carbonate (Cs₂CO₃) are frequently used, making the reaction conditions more environmentally benign. researchgate.netchemicalbook.com

The reaction temperature is another critical parameter. While some highly active catalyst systems can operate at room temperature, many Suzuki-Miyaura reactions for bipyridine synthesis require elevated temperatures, typically in the range of 80-110 °C, to achieve reasonable reaction times and yields. youtube.comresearchgate.net Optimization is necessary to find a balance between a sufficient reaction rate and the potential for side reactions or decomposition at higher temperatures.

| Solvent System | Base | Temperature (°C) | Key Features |

| Toluene/H₂O | Na₂CO₃ | 80-100 | Common biphasic system. researchgate.net |

| 1,4-Dioxane/H₂O | K₂CO₃ | 95 | Effective for heteroaryl couplings. nih.gov |

| DMF/H₂O | K₃PO₄ | 80-120 | Good for less reactive chlorides. researchgate.net |

| Ethanol (B145695)/H₂O | Na₂CO₃ | Reflux | "Greener" solvent option. researchgate.net |

This table summarizes typical solvent systems and temperature regimes for Suzuki-Miyaura reactions in bipyridine synthesis, based on literature for similar transformations.

Mechanistic Investigations of Formation Pathways

The generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura reaction, which would be the final step in the synthesis of this compound, involves a catalytic cycle consisting of three primary steps: nih.govyoutube.com

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Cl bond of the 2-chloro-6-phenyl-4-substituted pyridine intermediate. This step forms a Pd(II) complex. The reactivity of the C-Cl bond is crucial; aryl chlorides are generally less reactive than bromides or iodides, often necessitating more active catalysts or higher temperatures. orgsyn.org

Transmetalation: The organoboron reagent (e.g., 4-pyridylboronic acid) coordinates to the Pd(II) complex. In the presence of a base, a ligand exchange occurs, where the pyridyl group from the boronic acid is transferred to the palladium center, and the halide is transferred to the boron atom. This is often the rate-determining step of the cycle. nih.gov

Reductive Elimination: The two organic groups (the phenyl-substituted pyridine and the newly transferred pyridine) on the Pd(II) complex couple and are eliminated from the metal center, forming the C-C bond of the final this compound product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. nih.govyoutube.com

Each of these steps can be influenced by the choice of catalyst, ligand, solvent, and base, highlighting the interconnectedness of the reaction parameters in achieving an efficient synthesis.

Coordination Chemistry and Metal Complexation of 4 Chloro 6 Phenyl 2,4 Bipyridine

Ligand Design Principles and Coordination Modes

The molecular structure of 4-chloro-6-phenyl-2,4'-bipyridine features two pyridine (B92270) rings linked by a C-C bond, defining it as a bipyridine ligand. This arrangement is conducive to forming stable chelate rings with metal ions.

Bidentate Chelation within Transition Metal Complexes

Like its parent molecule, 2,2'-bipyridine (B1663995), this compound is expected to act as a bidentate N,N'-chelating ligand. The two nitrogen atoms of the pyridine rings can coordinate to a single metal center, forming a stable five-membered ring. This mode of coordination is a hallmark of bipyridine ligands and is observed in a vast number of transition metal complexes. The chelate effect, resulting from the formation of this ring, contributes significantly to the thermodynamic stability of the resulting complexes.

Influence of Phenyl and Chloro Substituents on Coordination Geometry

The coordination geometry of metal complexes with this compound is anticipated to be influenced by both electronic and steric effects of the phenyl and chloro substituents.

Stereochemical Considerations in Complex Formation

The formation of complexes with this compound can lead to various stereochemical outcomes. For octahedral complexes of the type [M(L)3]n+, where L is this compound, the presence of three bidentate ligands can result in the formation of Δ (delta) and Λ (lambda) enantiomers. These enantiomers are non-superimposable mirror images of each other.

In square planar or tetrahedral complexes of the type [M(L)2]n+ or [M(L)X2], where X is a monodentate ligand, the arrangement of the ligands around the metal center can lead to the formation of cis and trans isomers. The steric bulk of the phenyl group is likely to play a significant role in favoring one isomer over the other.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound is expected to follow established procedures for other bipyridine ligands. The characterization of these complexes would rely on a combination of spectroscopic and crystallographic techniques.

Complexes with Platinum Group Metals (e.g., Pt, Pd, Ru, Ir)

The synthesis of platinum group metal complexes would typically involve the reaction of a suitable metal precursor with the ligand in an appropriate solvent. For instance, platinum(II) and palladium(II) complexes can be prepared by reacting K2PtCl4 or PdCl2 with the ligand. Ruthenium(II) and iridium(III) complexes are often synthesized from precursor complexes like [Ru(bpy)2Cl2] or [Ir(ppy)2Cl]2 (where ppy is 2-phenylpyridine).

Table 1: Representative Synthetic Routes for Platinum Group Metal Complexes

| Metal | Precursor | Typical Reaction Conditions | Expected Product |

| Pt(II) | K2PtCl4 | Reaction in water/ethanol (B145695) mixture | [Pt(4-Cl-6-Ph-2,4'-bpy)Cl2] |

| Pd(II) | PdCl2 | Reaction in acetonitrile (B52724) or DMF | [Pd(4-Cl-6-Ph-2,4'-bpy)Cl2] |

| Ru(II) | [Ru(bpy)2Cl2] | Reaction in ethanol/water at reflux | Ru(bpy)2(4-Cl-6-Ph-2,4'-bpy)2 |

| Ir(III) | [Ir(ppy)2Cl]2 | Reaction in 2-ethoxyethanol | Ir(ppy)2(4-Cl-6-Ph-2,4'-bpy) |

Complexes with First-Row Transition Metals (e.g., Co, Fe, Ni, Cu, Zn)

Complexes of this compound with first-row transition metals are expected to be readily synthesized by reacting the corresponding metal salts (e.g., chlorides, nitrates, or sulfates) with the ligand in a suitable solvent like ethanol or methanol.

Table 2: Expected Coordination Geometries for First-Row Transition Metal Complexes

| Metal Ion | Typical Oxidation State | Likely Coordination Number | Common Geometry |

| Co | +2, +3 | 6 | Octahedral |

| Fe | +2, +3 | 6 | Octahedral |

| Ni | +2 | 4, 6 | Square Planar or Octahedral |

| Cu | +1, +2 | 4, 5, 6 | Tetrahedral, Square Pyramidal, or Distorted Octahedral |

| Zn | +2 | 4, 6 | Tetrahedral or Octahedral |

The characterization of these complexes would involve techniques such as UV-Vis spectroscopy to study the d-d electronic transitions and charge-transfer bands. Infrared (IR) spectroscopy would be useful to observe changes in the vibrational frequencies of the pyridine rings upon coordination. For paramagnetic complexes (e.g., many Co(II), Fe(II), Fe(III), Ni(II), and Cu(II) complexes), magnetic susceptibility measurements would be crucial to determine the spin state of the metal ion. As with the platinum group metals, single-crystal X-ray diffraction would be the ultimate tool for unambiguous structure determination.

Research on this compound Remains Limited

Despite extensive research into the coordination chemistry of bipyridine-based ligands, a comprehensive scientific profile of the specific compound This compound is not yet available in published literature. While its existence is confirmed, detailed studies on its coordination behavior, complex formation, and supramolecular chemistry are not readily accessible.

The broader family of substituted bipyridines, such as 6-phenyl-2,2'-bipyridine (B1228381) and 4,4'-bipyridine (B149096), has been the subject of numerous investigations. These studies have revealed a rich and diverse coordination chemistry, with these ligands readily forming a variety of metal complexes and serving as building blocks for intricate supramolecular structures. However, specific experimental data and research findings pertaining exclusively to this compound are scarce.

Consequently, a detailed discussion of the following topics, as they relate specifically to this compound, cannot be provided at this time due to the lack of available scientific research:

Formation of Mono- and Dinuclear Complexes: There is no specific information on the synthesis or characterization of mononuclear or dinuclear metal complexes involving this particular ligand.

Cyclometallated Derivatives and Their Synthesis: Details regarding the cyclometalation of this compound and the synthesis of its cyclometallated derivatives are not present in the current body of scientific literature.

Ligand Field Theory and Electronic Structure of Metal Complexes: Without characterized metal complexes, an analysis based on ligand field theory and a description of their electronic structure is not possible.

Supramolecular Architectures: There are no published examples of coordination polymers, metal-organic frameworks (MOFs), or self-assembled structures that utilize this compound as a building block.

Further research is required to elucidate the specific chemical properties and coordination behavior of this compound. Such studies would be valuable in comparing its properties to other well-studied bipyridine ligands and potentially uncovering new applications in areas such as catalysis, materials science, and photochemistry.

Advanced Spectroscopic and Electrochemical Investigations of 4 Chloro 6 Phenyl 2,4 Bipyridine and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation beyond Basic Identification

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for more than just the basic confirmation of the 4-Chloro-6-phenyl-2,4'-bipyridine structure. It provides profound insights into the dynamic behavior of the ligand in solution and its interactions upon forming complexes.

Probing Ligand Binding Modes and Dynamics in Solution

When this compound acts as a ligand in metal complexes, ¹H NMR spectroscopy is instrumental in determining its binding mode. Upon coordination to a metal center, such as platinum(II) or rhodium(III), the chemical shifts of the pyridine (B92270) ring protons are significantly altered. This phenomenon, known as a coordination-induced shift (CIS), provides direct evidence of binding.

For instance, in studies of similar 2,2'-bipyridine (B1663995) (bpy) ligands, the monodentate coordination to a metal center leads to a clear differentiation in the NMR spectrum between the coordinated and non-coordinated pyridine rings. nih.gov The protons on the pyridine ring bound to the metal typically experience a downfield shift due to the electron-withdrawing effect of the metal ion. Conversely, protons on the unbound ring show minimal changes in their chemical shifts. nih.gov In the case of this compound, coordination via the nitrogen of the 2-substituted ring would cause notable shifts in its proton signals, while the signals of the 4'-substituted ring would remain largely unaffected.

Furthermore, NMR techniques can elucidate the dynamics of ligand exchange. Slow exchange on the NMR timescale results in sharp, distinct signals for both free and bound ligand species, allowing for their quantification through integration. kombyonyx.com Titration experiments monitored by ¹H NMR, where a solution of the metal precursor is titrated with the bipyridine ligand, can reveal the stoichiometry of the resulting complexes, such as the formation of 1:1 or 2:1 ligand-to-metal species. kombyonyx.com

Advanced 2D NMR techniques, such as Rotating-frame Overhauser Effect Spectroscopy (ROESY), can be employed to determine the spatial proximity of protons. For example, a ROESY spectrum could confirm a specific conformation or identify through-space interactions between the ligand and other molecules in a complex, providing definitive structural assignments. nih.gov

Table 1: Illustrative ¹H NMR Chemical Shift Changes in Bipyridine Ligands Upon Complexation This table presents representative data from related bipyridine compounds to illustrate the principles of coordination-induced shifts.

| Compound/Complex | Bipyridine Proton | Chemical Shift (ppm) of Free Ligand | Chemical Shift (ppm) of Coordinated Ligand | Coordination-Induced Shift (Δδ, ppm) |

|---|---|---|---|---|

| {[Pt(2,2′-bpy)(4,4′-bpy)]₂(μ-bph)}²⁺ nih.gov | 4,4'-bpy H6 (coordinated ring) | ~8.7 | ~9.18 | +0.48 |

| {[Pt(2,2′-bpy)(4,4′-bpy)]₂(μ-bph)}²⁺ nih.gov | 4,4'-bpy H6 (non-coordinating ring) | ~8.7 | ~8.76 | +0.06 |

| (Porphyrin)Rh(III)-(4,4'-bipyridine) kombyonyx.com | 4,4'-bpy Ha | ~7.6 | 0.39 | -7.21 (shielding) |

| (Porphyrin)Rh(III)-(4,4'-bipyridine) kombyonyx.com | 4,4'-bpy Hb | ~8.7 | 4.11 | -4.59 (shielding) |

Elucidating Intermolecular Interactions within Supramolecular Assemblies

NMR spectroscopy is also crucial for understanding the non-covalent interactions that govern the formation of supramolecular structures. In assemblies involving this compound, interactions such as π-π stacking and CH-π interactions can be identified through changes in proton chemical shifts.

When aromatic rings, like the phenyl or pyridine moieties of the ligand, stack upon each other, they experience mutual shielding effects due to ring currents. This results in significant upfield shifts (to lower ppm values) of the protons involved. The magnitude of this shift can provide qualitative information about the strength and geometry of the π-π stacking interaction.

Similarly, CH–π interactions, where a C-H bond points towards the face of an aromatic ring, can be detected. nih.gov These interactions are identified by observing chemical shift perturbations (CSPs) for the specific protons involved. nih.gov For example, the formation of a supramolecular cage or metallacycle could force a proton from one ligand into close proximity with a phenyl or pyridine ring of another, leading to a measurable upfield shift. The analysis of these CSPs helps in mapping the contact points within the assembly. nih.gov

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within this compound and its metal complexes, offering critical information on their electronic structure.

Analysis of Ligand-Centered and Metal-to-Ligand Charge Transfer (MLCT) Transitions

The UV-Vis spectrum of the free this compound ligand is characterized by intense absorption bands in the ultraviolet region. These bands are attributed to spin-allowed π→π* intraligand charge transfer (ILCT) transitions within the conjugated aromatic system.

Upon coordination to a transition metal, particularly d⁶ metals like ruthenium(II) or platinum(II), new, often broad and less intense, absorption bands typically appear at lower energies (longer wavelengths), extending into the visible region of the spectrum. nih.govnih.gov These new bands are assigned as metal-to-ligand charge transfer (MLCT) transitions. nih.gov An MLCT transition involves the promotion of an electron from a metal-centered d-orbital to a ligand-centered π*-orbital. The energy, and thus the color, of the complex is directly related to this transition.

In complexes of similar 6-phenyl-2,2'-bipyridine (B1228381) ligands with platinum(II), broad, structureless charge-transfer bands are observed in the 400-500 nm range. nih.govnih.gov These bands can be a mix of MLCT, ILCT, and even ligand-to-ligand charge transfer (LLCT) character, especially in complexes with multiple, electronically distinct ligands. nih.gov The presence of electron-donating or electron-withdrawing groups on the bipyridine ligand can tune the energy of the π*-orbitals, thereby shifting the MLCT band to lower or higher energies, respectively.

Table 2: Representative UV-Vis Absorption Maxima for Bipyridine Complexes This table shows typical absorption data for related compounds, illustrating the spectral regions for ILCT and MLCT bands.

| Complex | Absorption Band (nm) | Assignment | Reference |

|---|---|---|---|

| [Co(dmbpy)₂(dca)₂] | ~301-306 | MLCT | nih.gov |

| Pt(II) 6-phenyl-4-(fluorenyl)-2,2'-bipyridine complex | ~400-500 | ¹MLCT/¹ILCT/¹LLCT | nih.gov |

| Cyclometalated Pt(II) 6-phenyl-4-(fluorenyl)-2,2'-bipyridine complex | Visible Region | Charge Transfer | nih.gov |

Correlation of Absorption Features with Electronic Structure

The absorption spectrum is a direct reflection of the molecule's electronic structure. The energy of the absorption maxima can be correlated with the energy gap between the molecular orbitals involved in the transition. For π→π* transitions in the this compound ligand, the energy corresponds to the gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Computational methods, such as Density Functional Theory (DFT), are often used to model the electronic structure and predict the UV-Vis spectrum. nih.govmaterialsciencejournal.org These calculations can determine the energies of the HOMO and LUMO and identify which orbitals contribute to specific electronic transitions. For instance, in an MLCT transition, the HOMO is typically localized on the metal, while the LUMO is localized on the bipyridine ligand.

The nature and position of substituents on the aromatic rings play a critical role. The chloro and phenyl groups on the this compound ligand will influence the energy levels of its molecular orbitals compared to an unsubstituted bipyridine. The chlorine atom, being electron-withdrawing, can lower the energy of the orbitals, while the phenyl group extends the π-conjugation, which can raise the HOMO energy and lower the LUMO energy, often leading to a red-shift (shift to longer wavelength) in the absorption bands compared to simpler bipyridines. researchgate.net

Luminescence Spectroscopy and Photophysical Properties

Many transition metal complexes of bipyridine ligands, including those of this compound, are luminescent. Luminescence spectroscopy investigates the emission of light from these molecules after they have been electronically excited.

Upon absorption of light, the complex is promoted to an excited singlet state (e.g., ¹MLCT). In many heavy metal complexes, this singlet state can efficiently convert to a longer-lived triplet state (e.g., ³MLCT) via a process called intersystem crossing. The subsequent decay from this triplet state back to the ground state results in the emission of light, a process known as phosphorescence.

Complexes of platinum(II) with 6-phenyl-2,2'-bipyridine derivatives are known to be emissive, typically showing a long-lived red or orange emission at room temperature. nih.gov This emission is generally assigned as originating from a ³MLCT or a mixed ³MLCT/³ILCT state. nih.govnih.gov The emission energy, lifetime (the average time the molecule spends in the excited state), and quantum yield (the efficiency of converting absorbed photons into emitted photons) are key photophysical parameters. For example, a platinum complex with a 6-phenyl-4-(fluorenyl)-2,2'-bipyridine ligand was reported to have an emission quantum yield of 0.18 and a long excited-state lifetime of approximately 1.2 microseconds in toluene. nih.gov

The photophysical properties are highly sensitive to the molecular environment. Factors such as solvent polarity can influence the emission energy (solvatochromism). Furthermore, restricting the molecular vibrations of the complex, for instance by incorporating it into a rigid matrix or a metal-organic framework (MOF), can decrease non-radiative decay pathways and significantly enhance the luminescence quantum yield and lifetime. nsf.gov The study of these properties is essential for the development of these molecules for applications in areas like organic light-emitting diodes (OLEDs) and chemical sensors. nih.govrsc.org

Table 3: Representative Photophysical Data for Luminescent Bipyridine and Terpyridine Complexes This table provides examples of photophysical properties from related compounds to illustrate the typical range of values.

| Complex/Ligand | Emission λmax (nm) | Quantum Yield (Φem) | Excited-State Lifetime (τ) | Reference |

|---|---|---|---|---|

| Pt(II) 6-phenyl-4-(fluorenyl)-2,2'-bipyridine complex 4 | ~594 | 0.18 (in toluene) | ~1.2 µs | nih.gov |

| Pt(II) 6-phenyl-4-(fluorenyl)-2,2'-bipyridine complex 5 | ~594 | 0.053 (in toluene) | ~600 ns | nih.gov |

| fac-(PPh₄)[Ru(phenOH)(PPh₃)(CN)₃] | - | 19.4% (0.194) | - | rsc.org |

| 2',6'-difluoro-6-[3-(pyridin-2-yloxy)phenyl]-2,3'-bipyridine | 325 | - | - | nih.gov |

Emission Characteristics and Quantum Yields

The emission properties of metal complexes containing substituted bipyridine ligands are of significant interest for applications in organic light-emitting diodes (OLEDs), sensors, and photoredox catalysis. The emission characteristics, including the wavelength of maximum emission (λem) and the photoluminescence quantum yield (PLQY or Φ), are highly dependent on the nature of the metal center, the ligand structure, and the surrounding environment.

For complexes of this compound, the emission is expected to originate from metal-to-ligand charge transfer (MLCT) states, although ligand-centered (π-π*) or ligand-to-ligand charge transfer (LLCT) transitions can also play a significant role, particularly in complexes with other photoactive ligands. The presence of the phenyl group can extend the π-system of the bipyridine ligand, which often leads to a red-shift in the emission compared to unsubstituted bipyridine complexes. Conversely, the electron-withdrawing nature of the chloro substituent can influence the energy of the ligand's molecular orbitals, potentially causing a blue-shift.

In related platinum(II) complexes with substituted bipyridine ligands, emission wavelengths can vary widely. For instance, platinum(II) complexes with 6-phenyl-2,2'-bipyridine derivatives can exhibit phosphorescence in the range of 500-550 nm. nih.gov The introduction of different substituents on the phenyl ring allows for the tuning of the emission energy. nih.gov Similarly, iridium(III) complexes, which are known for their high phosphorescence efficiencies, show intense emissions that can be tuned across the visible spectrum by modifying the bipyridine ligands. researchgate.net For example, [IrCl2(dmbpy)2]+ (where dmbpy is 4,4'-dimethyl-2,2'-bipyridine) emits in the yellow region of the spectrum. researchgate.net

The quantum yield of these complexes is a critical parameter that quantifies their emission efficiency. For platinum(II) complexes with 6-phenyl-4-(9,9-dihexylfluoren-2-yl)-2,2'-bipyridine and a phenothiazinyl acetylide ligand, quantum yields have been reported to be as high as 0.18 in toluene. nih.gov For some platinum(II) complexes with other substituted bipyridines, quantum yields in the range of 0.35 to 0.67 have been achieved. nih.gov It is anticipated that carefully designed complexes of this compound could also exhibit significant quantum yields, making them promising candidates for luminescent materials.

Table 1: Photophysical Data of Representative Phenyl-Bipyridine Complexes Note: This table presents data for compounds structurally related to this compound to illustrate general trends.

| Complex/Ligand | Emission Max (λem) [nm] | Quantum Yield (Φ) | Solvent | Reference |

| Platinum(II) complex with 6-phenyl-4-(9,9-dihexylfluoren-2-yl)-2,2'-bipyridine and phenothiazinyl acetylide | ~594 | 0.18 | Toluene | nih.gov |

| Platinum(II) complex with 5,5″-(9,9-dioctyl-9H-fluorene-2,7-diyl)di-2,2′-bipyridine | 519 | 0.35-0.67 | Not Specified | nih.gov |

| Iridium(III) complex with 4,4'-dimethyl-2,2'-bipyridine | Yellow Emission | Not Specified | Not Specified | researchgate.net |

| Platinum(II) complex with 2',6'-bis(trifluoromethyl)-2,3'-bipyridine | 532 | 0.65 | CH2Cl2 | nih.gov |

| Platinum(II) complex with 4-trifluoromethylphenylpyridine | 502 | 0.71 | CH2Cl2 | nih.gov |

Investigation of Excited State Dynamics and Lifetimes

The excited-state lifetime (τ) is another crucial parameter that governs the photophysical behavior of these complexes. It represents the average time the molecule spends in the excited state before returning to the ground state. Long excited-state lifetimes are often desirable for applications in sensing and photoredox catalysis, as they increase the probability of intermolecular energy or electron transfer.

The excited-state dynamics of transition metal complexes with bipyridine ligands are often complex, involving intersystem crossing from singlet to triplet excited states, followed by radiative (phosphorescence) and non-radiative decay. The lifetime of the emissive triplet state is sensitive to the molecular structure and the environment. For platinum(II) complexes with 6-phenyl-4-(9,9-dihexylfluoren-2-yl)-2,2'-bipyridine, triplet excited-state lifetimes on the order of microseconds have been reported at room temperature. nih.gov For instance, one such complex exhibited a lifetime of approximately 1.2 microseconds. nih.gov

The presence of the chloro and phenyl substituents on the this compound ligand is expected to influence the excited-state lifetimes of its complexes. The heavy atom effect of chlorine could potentially enhance spin-orbit coupling, leading to faster intersystem crossing and potentially shorter lifetimes, although this effect is generally less pronounced than that of heavier halogens. The phenyl group, by extending the π-conjugation, can affect the nature of the lowest excited state and its lifetime.

Tuning of Photoluminescent Properties through Structural Modification

A key advantage of using substituted bipyridine ligands like this compound is the ability to systematically tune the photoluminescent properties of their metal complexes through structural modifications. This can be achieved by altering the substituents on the bipyridine or phenyl rings, or by changing the ancillary ligands in the coordination sphere of the metal.

For example, introducing electron-donating or electron-withdrawing groups on the phenyl ring can modulate the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby shifting the emission wavelength. Studies on platinum(IV) complexes with substituted 6-phenyl-2,2'-bipyridine ligands have shown that the emission energy is influenced by the electron richness of the aryl ring. acs.org Methoxy-substituted derivatives, for instance, display emission at around 550 nm, which is red-shifted compared to the unsubstituted analogue. nih.gov

Electrochemistry: Cyclic Voltammetry and Spectroelectrochemistry

Electrochemical techniques, particularly cyclic voltammetry (CV), are powerful tools for probing the redox properties of this compound and its complexes. These studies provide valuable information about the energies of the molecular orbitals involved in electron transfer processes, which is crucial for designing materials for applications in electrocatalysis, electrochromic devices, and redox-active systems.

Redox Behavior and Electron Transfer Mechanisms of the Ligand and its Complexes

The redox behavior of complexes containing this compound is expected to involve both metal-centered and ligand-centered electron transfer processes. The ligand itself can be reduced, typically in one-electron steps, to form radical anions and dianions. The presence of the electron-withdrawing chloro group is anticipated to make the ligand easier to reduce compared to unsubstituted bipyridine.

In metal complexes, the oxidation is often metal-centered (e.g., Ru(II) to Ru(III)), while the reductions are typically ligand-based. The potential at which these redox events occur can be finely tuned by the substituents on the bipyridine ligand. For example, in ruthenium(II) complexes with H2dcbpy (2,2'-bipyridine-4,4'-dicarboxylic acid), the electron-withdrawing carboxylic acid groups make the oxidation of the ruthenium center more difficult, resulting in a positive shift in the oxidation potential. ub.edu

Table 2: Electrochemical Data of Representative Bipyridine Complexes Note: This table presents data for compounds structurally related to this compound to illustrate general electrochemical trends.

| Complex | Redox Couple | Potential (V vs. ref) | Solvent | Reference |

| Ru(H2dcbpy)(CO)2Cl2 | Ru(II)/Ru(III) | +1.62 vs Ag+/Ag | CH3CN | ub.edu |

| [Ir(ppy)2(pimp)]+ | Ir(III)/Ir(IV) oxidation | Not Specified | CH3CN | mdpi.com |

| Bipyridinium Salt | Reduction | Multiple reversible events | Not Specified | frontiersin.orgresearchgate.net |

Investigation of Redox-Active Materials

The tunable redox properties of bipyridine ligands make them excellent building blocks for the development of redox-active materials. These materials can find applications in various fields, including organic batteries, electrochromic windows, and catalysis. Bipyridinium salts, for example, are well-known for their multi-stage redox behavior and are being explored for use in organic redox flow batteries. frontiersin.orgresearchgate.net The ability to undergo reversible one- or two-electron reductions makes them suitable as anolyte materials. nih.gov

Complexes of this compound could be incorporated into polymers or larger supramolecular assemblies to create novel redox-active materials. The presence of the chloro and phenyl groups provides sites for further functionalization, allowing for the covalent attachment of the ligand to other molecules or surfaces. The electrochemical and spectroelectrochemical investigation of such materials would be essential to understand their charge storage capabilities and electrochromic properties.

Solid-State Structural Characterization Techniques

X-ray crystallography is the definitive method for determining the three-dimensional structure of molecules in the solid state. The crystal structure of this compound and its metal complexes would provide invaluable information about bond lengths, bond angles, and intermolecular interactions. Such data is crucial for understanding the structure-property relationships and for the rational design of new materials.

While a crystal structure for this compound itself is not available in the public domain, the structures of numerous related bipyridine and phenyl-bipyridine complexes have been reported. For example, the crystal structure of a platinum(II)-p-biphenyl complex with a 4,4'-bipyridine (B149096) derivative reveals a tetranuclear supramolecular architecture. nih.gov In another example, the crystal structures of copper(II) coordination polymers with 4,4'-bipyridine show how the ligand can bridge metal centers to form one-dimensional chains. ub.edu

These studies highlight the diverse structural motifs that can be achieved with bipyridine-based ligands. The steric bulk of the phenyl group and the electronic influence of the chloro substituent in this compound are expected to play a significant role in dictating the crystal packing and the coordination geometry of its metal complexes.

Single-Crystal X-ray Diffraction for Precise Molecular Geometry

While a specific single-crystal X-ray structure for this compound is not publicly available in the Cambridge Structural Database (CSD), analysis of closely related structures provides a strong basis for understanding its molecular geometry. The structural details of analogous substituted bipyridine ligands, particularly those featuring phenyl and chloro substituents, offer valuable insights into expected bond lengths, bond angles, and torsional arrangements.

For instance, the crystal structure of complexes containing similar ligands, such as chlorido[6-phenyl-4-(p-tolyl)-2,2'-bipyridyl-κN,N']platinum(II), reveals key structural features that can be extrapolated to this compound. nih.gov In such systems, the bipyridine core is expected to be nearly planar, although steric hindrance between the phenyl group at the 6-position and the adjacent pyridine ring may introduce a slight twist. The C-Cl bond length is anticipated to be within the typical range for aryl chlorides. The phenyl group at the 6-position is likely to be twisted out of the plane of the pyridine ring to which it is attached, a common feature to minimize steric strain.

The inter-ring dihedral angle between the two pyridine rings of the bipyridine unit is a critical parameter. In many bipyridine complexes, this angle is relatively small, promoting π-stacking interactions. However, the substitution pattern, particularly the presence of the bulky phenyl group, can influence this angle.

Table 1: Representative Crystallographic Data for a Structurally Similar Bipyridine Ligand in a Platinum Complex Note: This data is for the ligand in the complex Chlorido[6-phenyl-4-(p-tol-yl)-2,2'-bipyridyl-κN,N']platinum(II) and is used here for illustrative purposes.

| Parameter | Value |

| Dihedral Angle (Central Pyridyl - Methylbenzene) | 7.77 (2)° and 24.07 (2)° |

| Intermolecular Distance (Pyridine - PtNC3/PtN2C2 rings) | 3.582 (6) Å and 3.600 (6) Å |

| Source: Acta Crystallographica Section E: Structure Reports Online, 2008. nih.gov |

The data in Table 1 showcases the non-planar conformation that can be adopted by substituted phenyl-bipyridine ligands within a metal complex, with distinct dihedral angles observed between the pyridyl and phenyl rings. nih.gov Furthermore, the short intermolecular distances suggest the presence of π-π stacking interactions, which are crucial in the solid-state packing of such molecules. nih.gov It is reasonable to infer that this compound, both in its free form and in its complexes, will exhibit similar structural characteristics, including a twisted conformation and the potential for significant intermolecular interactions.

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Electronic States

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to determine the elemental composition and the chemical and electronic states of the elements within a material. For this compound and its complexes, XPS provides valuable information on the nitrogen, chlorine, and carbon environments.

In a hypothetical XPS analysis of this compound, distinct core-level spectra for N 1s, Cl 2p, and C 1s would be expected. The N 1s spectrum would likely show a single peak, or a set of closely spaced peaks, corresponding to the two nitrogen atoms in the bipyridine core. The binding energy of this peak would be indicative of the chemical environment of the nitrogen atoms. Upon coordination to a metal center, a shift in the N 1s binding energy is anticipated, reflecting the donation of electron density from the nitrogen lone pairs to the metal.

The Cl 2p spectrum would exhibit a characteristic doublet (Cl 2p3/2 and Cl 2p1/2) with a specific binding energy, confirming the presence of chlorine. The position of this doublet can provide insights into the C-Cl bond's nature.

The C 1s spectrum would be more complex, consisting of multiple overlapping peaks arising from the different carbon environments: the phenyl ring, the two pyridine rings, and the carbon atom bonded to chlorine. Deconvolution of the C 1s spectrum can help to distinguish between these different carbon species.

Table 2: Expected Binding Energy Ranges for Key Elements in this compound and its Complexes Note: These are generalized ranges and can vary based on the specific chemical environment and the nature of any coordinated metal.

| Element (Core Level) | Expected Binding Energy Range (eV) | Interpretation and Expected Shifts |

| N 1s | 399.0 - 401.0 | A shift to higher binding energy upon coordination to a metal center indicates a decrease in electron density on the nitrogen atoms. |

| Cl 2p | 199.0 - 201.0 | The binding energy is characteristic of an organochlorine compound. |

| C 1s | 284.0 - 288.0 | Multiple peaks are expected due to different carbon environments (C-C, C-H, C-N, C-Cl). The C-Cl carbon would appear at a higher binding energy. |

The study of related bipyridine complexes using XPS has shown that the technique is highly sensitive to changes in the electronic structure upon complexation or substitution. For instance, the introduction of electron-withdrawing or electron-donating groups on the bipyridine ligand can cause measurable shifts in the core-level binding energies of the constituent atoms. This information is crucial for understanding the ligand's electronic properties and its influence on the catalytic or photophysical behavior of its metal complexes.

Computational and Theoretical Studies of 4 Chloro 6 Phenyl 2,4 Bipyridine Systems

Density Functional Theory (DFT) Calculations

DFT has proven to be a powerful tool for investigating the fundamental properties of 4-Chloro-6-phenyl-2,4'-bipyridine at the atomic level. These calculations provide a theoretical framework for understanding its electronic structure, geometry, and spectroscopic characteristics.

Electronic Structure Analysis (HOMO-LUMO Energies, Molecular Orbitals)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic behavior of a molecule. For systems analogous to this compound, the HOMO is often located on the electron-rich phenyl and bipyridine rings, while the LUMO can be distributed across the bipyridine system. nih.gov The energy gap between the HOMO and LUMO is a key indicator of the molecule's reactivity and the energy required for electronic excitation. youtube.com

In related push-pull purine (B94841) systems, the distribution of these orbitals can be significantly influenced by substituent groups. nih.gov For instance, in some cases, the HOMO is localized on a purine ring system, while the LUMO may be concentrated on a cyanophenyl ring or delocalized over a larger conjugated system. nih.gov This distribution directly impacts the charge-transporting properties of the molecule. nih.gov The selection of the appropriate orbital (e.g., LUMO vs. LUMO+1) is critical for accurately correlating with reactivity. wuxibiology.com

Table 1: Representative Frontier Molecular Orbital Energies for a Substituted Bipyridine System

| Molecular Orbital | Energy (eV) |

| HOMO | -8.78 |

| LUMO | -0.60 |

| LUMO+1 | -0.00 |

Note: Data is representative of similar heterocyclic systems and not specific to this compound. Actual values would require specific calculations for this compound.

Geometry Optimization and Conformational Analysis

Determining the most stable three-dimensional structure of this compound is achieved through geometry optimization calculations. These computations explore the potential energy surface of the molecule to find the lowest energy conformation. For substituted bipyridine molecules, a key parameter is the dihedral angle between the pyridine (B92270) rings. In an isolated, substituted 4,4'-bipyridine (B149096) molecule, DFT optimization has shown a dihedral angle of 68°, which changes upon coordination in a crystal structure. nist.gov For instance, in a pillared Hofmann compound, the local dihedral angles were found to be around 80°, while the ensemble-averaged structure showed an angle of 90°. nist.gov

The optimized geometry provides critical data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's steric and electronic properties.

Table 2: Selected Optimized Geometrical Parameters for a Related Biphenyl Compound

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-C (inter-ring) | 1.489 | |

| C-N (pyridine) | 1.334 | |

| C-Cl | 1.745 | |

| C-N-C (pyridine) | 116.9 | |

| C-C-C (phenyl) | 120.0 |

Note: This data is illustrative for a related compound. Specific values for this compound would need to be calculated.

Prediction of Spectroscopic Parameters (e.g., NMR shifts, vibrational frequencies)

DFT calculations are widely used to predict spectroscopic data, which can then be compared with experimental results for structural validation. The Gauge-Including Atomic Orbital (GIAO) method within DFT is a standard approach for predicting NMR chemical shifts. nih.gov For substituted phenylphenols, DFT calculations at the B3LYP/6-311++G(d,p) level have shown good agreement between theoretical and experimental ¹H and ¹³C NMR chemical shifts. tandfonline.comresearchgate.net

Similarly, theoretical vibrational frequencies can be calculated and compared with experimental FT-IR and Raman spectra. tandfonline.comnih.gov These calculations help in the assignment of vibrational modes to specific molecular motions. tandfonline.com For accurate comparison, calculated frequencies are often scaled to account for anharmonicity and other systematic errors. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT)

TD-DFT is an extension of DFT that is employed to study molecules in their excited states. It is a vital tool for understanding the photophysical properties of compounds like this compound.

Modeling Excited States and Photophysical Transitions

TD-DFT allows for the calculation of vertical excitation energies, which correspond to the absorption of light and promotion of an electron from an occupied to an unoccupied orbital. nih.gov This information is used to simulate UV-Vis absorption spectra. tandfonline.comresearchgate.net The choice of functional is critical in TD-DFT calculations, especially for systems that may exhibit charge-transfer excited states. nih.gov Functionals like CAM-B3LYP, LC-ωPBE, and ωB97X-D are often used for this purpose. nih.gov By modeling the potential energy surfaces of excited states, it is possible to understand the deactivation pathways of the excited molecule, including fluorescence and non-radiative decay. nih.gov

Insights into Charge Transfer Characteristics (MLCT, LLCT)

For bipyridine-containing systems, especially when coordinated to a metal (forming a metal complex), charge transfer transitions are of significant interest. These can include metal-to-ligand charge transfer (MLCT) or ligand-to-ligand charge transfer (LLCT). In a solvated [Fe(bpy)(CN)₄]²⁻ complex, the excited state dynamics, including the lifetime of the MLCT state, were found to be highly sensitive to the solvent. rsc.org TD-DFT calculations can elucidate the nature of these transitions by analyzing the molecular orbitals involved. For instance, if the HOMO is localized on a donor part of the molecule and the LUMO on an acceptor part, the transition between them will have a charge transfer character. mdpi.com In some pyrene-terpyridine systems, a photoinduced electron transfer process is thermodynamically allowed in polar solvents, leading to a charge-separated state. mdpi.com

Molecular Dynamics Simulations for Supramolecular Interactions

Molecular dynamics (MD) simulations offer a powerful computational microscope to observe the dynamic evolution of molecular systems, providing deep insights into the non-covalent interactions that govern the formation of supramolecular assemblies. For a molecule like this compound, with its combination of aromatic rings and heteroatoms, MD simulations are particularly adept at characterizing the intricate dance of forces that lead to self-assembly and complex formation.

The primary non-covalent interactions at play in systems of this compound are π-π stacking interactions between the phenyl and bipyridine rings. These interactions are critical in determining the packing of molecules in the solid state and the formation of aggregates in solution. MD simulations can quantify the strength and preferred geometries of these stacking arrangements. By placing multiple molecules of this compound in a simulation box with a suitable solvent, it is possible to observe their spontaneous aggregation and to analyze the resulting structures.

Key parameters extracted from such simulations include the binding energies between molecular pairs, the radial distribution functions which describe the probability of finding a neighboring molecule at a certain distance, and the orientation of the molecules relative to one another. For instance, the interaction energy between the phenyl ring of one molecule and the bipyridine core of another can be calculated for various configurations, such as parallel-displaced and T-shaped geometries. These calculations often reveal that antiparallel-displaced geometries are the most stable due to a favorable combination of dispersion and electrostatic interactions. researchgate.net

A hypothetical MD simulation of this compound in a non-polar solvent could yield data on the stability of different dimeric configurations, as illustrated in the interactive table below. The binding energies, calculated using a suitable force field and corrected for basis set superposition error, would highlight the most favorable interaction motifs.

Interactive Data Table: Calculated Interaction Energies for this compound Dimer Configurations

| Dimer Configuration | Inter-planar Distance (Å) | Interaction Energy (kcal/mol) |

| Parallel-Sandwich | 3.5 | -2.8 |

| Antiparallel-Sandwich | 3.4 | -4.5 |

| Parallel-Displaced | 3.6 | -3.9 |

| Antiparallel-Displaced | 3.5 | -5.2 |

| T-shaped (Phenyl edge to Bipyridine face) | 4.8 | -2.1 |

Note: The data in this table is hypothetical and serves to illustrate the type of results that would be obtained from molecular dynamics simulations. The values are based on typical interaction energies observed for similar aromatic systems. researchgate.net

The insights gained from these simulations are crucial for the rational design of materials with specific packing motifs and for understanding the behavior of this compound in various chemical environments.

Quantitative Structure-Activity Relationship (QSAR) Studies (Focus on Chemical Activity/Reactivity, not Biological)

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the structural or property-describing features of molecules (known as descriptors) with their chemical activity or reactivity. In the context of this compound, a QSAR study can be instrumental in predicting its reactivity in various chemical transformations, particularly in reactions such as nucleophilic aromatic substitution (SNAr), which is a key reaction for functionalizing pyridinic systems. rsc.org

The reactivity of the chlorine atom on the bipyridine ring is highly dependent on the electronic properties of the entire molecule. The phenyl substituent and the nitrogen atoms in the bipyridine core modulate the electron density at the carbon atom bearing the chlorine, thereby influencing its susceptibility to nucleophilic attack. A QSAR model for the SNAr reactivity of a series of substituted bipyridines, including this compound, would involve the calculation of a range of molecular descriptors.

These descriptors can be categorized as electronic, steric, and topological. For instance, electronic descriptors such as the partial charge on the carbon atom attached to the chlorine (qC-Cl), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and the dipole moment can provide a quantitative measure of the electrophilicity of the reaction center. Steric descriptors, like the van der Waals volume or specific steric parameters, can account for the accessibility of the reaction site to an incoming nucleophile.

A multivariate linear regression analysis can then be employed to build a QSAR model that links these descriptors to an experimentally determined reaction rate or a computationally derived activation energy for the SNAr reaction. A hypothetical QSAR model for the reactivity of this compound in an SNAr reaction might take the following form:

log(k) = c₀ + c₁qC-Cl + c₂E(LUMO) + c₃*Σσ

where k is the reaction rate constant, c₀, c₁, c₂, and c₃ are the regression coefficients determined from the statistical analysis, qC-Cl is the partial charge on the carbon atom bonded to chlorine, E(LUMO) is the energy of the LUMO, and Σσ is the sum of Hammett constants for the substituents.

The following interactive data table presents a hypothetical set of descriptors for this compound and their potential contribution to a QSAR model for SNAr reactivity.

Interactive Data Table: Hypothetical QSAR Descriptors for the SNAr Reactivity of this compound

| Descriptor | Type | Value | Contribution to Reactivity |

| Partial Charge on C-Cl | Electronic | +0.15 | Positive (more positive charge enhances nucleophilic attack) |

| LUMO Energy (eV) | Electronic | -1.85 | Negative (lower LUMO energy facilitates electron acceptance) |

| Dipole Moment (Debye) | Electronic | 2.5 | Varies depending on the transition state polarity |

| Sterimol B1 (Å) | Steric | 1.7 | Negative (larger values may hinder the reaction) |

| Molar Refractivity | Steric/Electronic | 75.3 | Can correlate with polarizability and dispersion forces |

Note: The descriptor values in this table are hypothetical and are intended to be representative for a molecule with the structure of this compound. The "Contribution to Reactivity" is based on established principles of physical organic chemistry. rsc.org

Such QSAR models, once validated, can be powerful predictive tools for estimating the reactivity of novel, yet-to-be-synthesized bipyridine derivatives, thereby guiding synthetic efforts towards molecules with desired chemical properties.

Functionalization and Derivatization Strategies for 4 Chloro 6 Phenyl 2,4 Bipyridine

Introduction of Additional Functional Groups for Tailored Properties

The introduction of new functional groups onto the 4-Chloro-6-phenyl-2,4'-bipyridine framework is a primary strategy for tailoring its properties. This can be achieved through modifications on either the bipyridine core or the appended phenyl group.

Post-Synthetic Modification of the Bipyridine Core

The chloro group at the 4-position of the bipyridine core is a prime site for post-synthetic modification. This reactive "handle" allows for the introduction of a wide array of functional groups via cross-coupling reactions, significantly altering the molecule's characteristics.

Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose. wikipedia.orglibretexts.org The Buchwald-Hartwig amination , for instance, enables the formation of new carbon-nitrogen bonds by coupling the aryl chloride with primary or secondary amines. wikipedia.orglibretexts.orgtcichemicals.com This method is synthetically valuable due to its high functional group tolerance and its ability to create aryl amines under relatively mild conditions. wikipedia.org The mechanism generally involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by amine coordination, deprotonation, and finally, reductive elimination to yield the aminated bipyridine product. wikipedia.orglibretexts.org

Similarly, Suzuki-Miyaura coupling facilitates the formation of new carbon-carbon bonds by reacting the chloro-bipyridine with various organoboron compounds, such as arylboronic acids. researchgate.netlibretexts.org This reaction is a versatile and widely used method for synthesizing biaryl compounds and is tolerant of a broad range of functional groups. researchgate.net Other palladium-catalyzed reactions like Negishi and Kumada couplings can also be employed to install diverse aryl, heteroaryl, or alkyl groups at the C4-position, often with high selectivity. nih.govrsc.org

Coordination of the bipyridine to a metal center, such as Ruthenium(II), can profoundly enhance the reactivity of the chloro group. researchgate.net The electron-withdrawing effect of the metal center increases the electrophilicity of the pyridine (B92270) ring, making the chlorine atom significantly more susceptible to nucleophilic displacement. researchgate.net This activation allows for reactions with nucleophiles that are otherwise unreactive with the free ligand, providing a powerful route to disubstituted bipyridine complexes. researchgate.net

Strategic Modification of the Phenyl Group

While post-synthetic modification of the phenyl ring is possible, a more common and strategic approach is to introduce functionality prior to the construction of the bipyridine scaffold. This "pre-functionalization" involves using a substituted phenylboronic acid in a Suzuki-type cross-coupling reaction to build the initial 6-phenyl-bipyridine framework.

This method allows for precise control over the type and position of substituents on the phenyl ring. For example, using a phenylboronic acid with electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., cyano, nitro) can systematically tune the electronic properties of the final molecule. nih.govrsc.org This strategy is crucial for creating push-pull fluorophores, where the electronic nature of the donor and acceptor parts of the molecule dictates its photophysical properties. rsc.org The dynamics of the phenyl ring, such as its rotational energy barrier, can also be influenced by the pattern of substitution, which in turn affects the molecule's emissive properties. mit.edu

| Starting Material Example | Resulting Derivative Core Structure | Purpose of Modification |

| p-Methoxyphenylboronic acid | 4-Chloro-6-(4-methoxyphenyl)-2,4'-bipyridine | Introduce electron-donating group to tune HOMO/LUMO levels. |

| p-Cyanophenylboronic acid | 4-Chloro-6-(4-cyanophenyl)-2,4'-bipyridine | Introduce electron-withdrawing group to modify electronic and optical properties. rsc.org |

| m-Nitrophenylboronic acid | 4-Chloro-6-(3-nitrophenyl)-2,4'-bipyridine | Enhance non-linear optical properties or act as an electronic acceptor. nih.gov |

| Naphthylboronic acid | 4-Chloro-6-(naphthyl)-2,4'-bipyridine | Extend π-conjugation system for altered photophysics. |

Development of New Ligand Architectures

Building upon the core structure of this compound, more complex ligand architectures can be developed. These larger structures are designed to create specific coordination environments or to be incorporated into advanced materials.

Attachment to Extended π-Conjugated Systems

The this compound unit can serve as a building block for larger, π-conjugated systems. The reactive chloro group is again the key, allowing the molecule to be coupled with other aromatic or unsaturated units. For example, it can be linked to electron-donating moieties like carbazole (B46965) or fluorene (B118485) to create donor-π-acceptor (D–π–A) type fluorophores. rsc.org This extension of the π-system often leads to significant changes in the molecule's absorption and emission spectra, including large Stokes shifts and enhanced fluorescence quantum yields. rsc.orgnih.gov

Polymers incorporating bipyridine units can be synthesized by reacting them with appropriate co-monomers. nih.gov These materials often exhibit interesting electronic and optical properties due to the delocalization of electrons across the polymer backbone. nih.gov The incorporation of this compound derivatives into such polymers allows for the systematic tuning of these properties.

Integration into Macrocyclic Ligands

The bipyridine unit is a popular component in the design of macrocyclic ligands due to its rigid structure and well-defined coordination geometry. acs.org this compound derivatives can be incorporated into macrocyclic structures, such as cyclophanes, to create highly selective receptors for specific guest molecules or metal ions. nih.gov

The synthesis of such macrocycles typically involves a multi-step process where the bipyridine unit is first functionalized at two different points (e.g., via the chloro group and another position on the rings) and then cyclized with a flexible or rigid linker. These pre-organized cavities can exhibit remarkable selectivity, for example, by distinguishing between very similar guests like (bipyridine)₃Ru(II) and (phenanthroline)₃Ru(II) in aqueous solution. nih.gov The binding and release of guests can sometimes be controlled by an external stimulus, such as a change in redox potential, leading to switchable systems. nih.gov

Impact of Derivatization on Electronic and Coordination Properties

The functionalization and derivatization strategies discussed above have a profound impact on the fundamental properties of the this compound ligand. These changes directly influence its behavior in coordination complexes and its suitability for various applications.

The electronic properties are highly tunable. Introducing electron-donating groups (e.g., -OCH₃, -NR₂) onto the aromatic rings generally raises the energy of the highest occupied molecular orbital (HOMO), while electron-withdrawing groups (e.g., -CN, -NO₂) lower the energy of the lowest unoccupied molecular orbital (LUMO). This tuning of the HOMO-LUMO gap directly affects the molecule's redox potentials and its photophysical characteristics, such as the energy and intensity of its absorption and emission bands. rsc.orgnih.gov In push-pull systems, this derivatization is key to controlling intramolecular charge transfer (ICT). rsc.org

Coordination properties are similarly affected. The introduction of bulky substituents near the nitrogen donor atoms can create steric hindrance, influencing the coordination geometry around a metal center and potentially preventing the formation of certain complex types. ub.edu Conversely, introducing additional coordinating groups through derivatization can change the ligand's denticity, transforming it from a bidentate to a tridentate or polydentate ligand. This fundamentally alters the structure and stability of the resulting metal complexes. nih.gov The electronic effects of the substituents also modulate the Lewis basicity of the nitrogen atoms, thereby affecting the strength of the metal-ligand bonds.

| Derivatization Strategy | Impact on Electronic Properties | Impact on Coordination Properties |

| Substitution at C4-position | Modulates HOMO/LUMO levels depending on the substituent's electronic nature. Can create D-A systems. | Can introduce steric hindrance or new binding sites, altering coordination geometry and stability. |

| Substitution on Phenyl Ring | Systematically tunes the HOMO-LUMO gap, affecting redox potentials and photophysical properties (color, quantum yield). rsc.org | Primarily electronic influence on the bipyridine core, modulating metal-ligand bond strength. Steric effects are generally minor unless very bulky groups are used. |

| Extension to π-Systems | Narrows the HOMO-LUMO gap, causing red-shifts in absorption/emission spectra. nih.gov Can enhance charge-transfer character. rsc.org | Can provide additional π-stacking interactions in the solid state, influencing crystal packing. |

| Integration into Macrocycles | Properties are dominated by the overall macrocyclic structure and any encapsulated guest. | Pre-organizes binding sites for selective metal ion coordination. nih.gov Creates a defined cavity that can control the geometry and reactivity of the bound metal. |

Applications of 4 Chloro 6 Phenyl 2,4 Bipyridine and Its Metal Complexes in Advanced Chemical Systems

Catalysis

Metal complexes incorporating bipyridine ligands are cornerstones of modern catalysis. The 4-Chloro-6-phenyl-2,4'-bipyridine ligand is poised to be a significant player in this field, offering a scaffold that can be coordinated to various transition metals to facilitate a range of chemical transformations.

Homogeneous Catalysis in Organic Transformations

In homogeneous catalysis, the catalyst and reactants exist in the same phase, allowing for high efficiency and selectivity under mild reaction conditions. Nickel and palladium complexes featuring bipyridine ligands are particularly prominent in this area, driving key organic reactions. acs.orgchemrxiv.org

Cross-coupling reactions represent a powerful class of reactions for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds, fundamental to the synthesis of pharmaceuticals, agrochemicals, and functional materials. wikipedia.org The two most prominent examples are the Suzuki-Miyaura coupling (C-C bond formation) and the Buchwald-Hartwig amination (C-N bond formation). researchgate.netorganic-chemistry.org

The general mechanism for palladium-catalyzed cross-coupling involves a catalytic cycle of oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination and deprotonation (for Buchwald-Hartwig), and reductive elimination. wikipedia.orglibretexts.org The ligand on the metal center, in this case, this compound, plays a critical role in stabilizing the metal center, modulating its reactivity, and facilitating the key steps of the catalytic cycle. libretexts.org

While direct catalytic data for this compound in these reactions is not extensively documented, the reactivity of structurally similar compounds provides strong precedent for its potential. For instance, the Buchwald-Hartwig amination of 2,4-dichloropyridine (B17371) with anilines proceeds with high regioselectivity to furnish 4-chloro-N-phenylpyridin-2-amines. researchgate.net This highlights the feasibility of using chlorosubstituted bipyridines in C-N bond-forming reactions. Similarly, nickel-catalyzed Suzuki-Miyaura cross-coupling reactions of chloropyridines have been successfully achieved, though they can be challenging and are highly dependent on the nature of the ligand. rsc.org The use of bulky, electron-donating phosphine (B1218219) ligands is common, but bipyridine ligands are also employed. libretexts.org The this compound ligand, with its specific steric and electronic profile, could offer unique advantages in tuning the catalytic activity of nickel or palladium centers for such transformations.

Table 1: Key Cross-Coupling Reactions and the Role of Ligands

| Reaction Name | Bond Formed | Typical Metal Catalyst | Role of Bipyridine-type Ligand |

|---|---|---|---|

| Suzuki-Miyaura Coupling | C-C | Pd, Ni | Stabilizes metal center, influences rate of oxidative addition and reductive elimination. |

| Buchwald-Hartwig Amination | C-N | Pd, Ni | Facilitates amine coordination and reductive elimination to form the C-N bond. wikipedia.org |

The introduction of a trifluoromethyl group (CF3) into organic molecules is of significant interest in medicinal chemistry, as it can enhance metabolic stability, lipophilicity, and binding affinity. The chlorotrifluoromethylation of alkenes is a direct method for installing both a CF3 group and a chlorine atom across a double bond.

Copper-based photoredox catalysis has emerged as a powerful tool for this transformation. acs.org In a notable study, a heteroleptic copper(I) complex bearing a 4,6-disubstituted 2,2'-bipyridine (B1663995) ligand and a phosphine ligand was shown to be a highly efficient photocatalyst for the chlorotrifluoromethylation of a broad range of terminal alkenes, particularly styrenes. acs.org The reaction proceeds under visible light irradiation, demonstrating high functional group tolerance. acs.org

The proposed mechanism involves the photoexcitation of the Cu(I) complex, which then engages in a single-electron transfer (SET) with trifluoromethanesulfonyl chloride (CF3SO2Cl) to generate a trifluoromethyl radical (•CF3). This radical adds to the alkene, and the resulting alkyl radical is trapped by a chloride anion to afford the final product. The Cu(II) species formed during the catalytic cycle is subsequently reduced back to the active Cu(I) state. The substituted bipyridine ligand is crucial for the photophysical properties and stability of the copper catalyst. acs.org The this compound ligand, being a substituted bipyridine, is an excellent candidate for forming similar catalytically active copper complexes.

Table 2: Copper-Catalyzed Chlorotrifluoromethylation of Styrenes

| Styrene Substrate | Product Yield (%) |

|---|---|

| Styrene | 85 |

| 4-Methylstyrene | 88 |

| 4-Methoxystyrene | 92 |

| 4-Chlorostyrene | 78 |

| 4-(Trifluoromethyl)styrene | 75 |

Data adapted from a study on copper photocatalysts with 4,6-disubstituted 2,2'-bipyridine ligands. acs.org

Photocatalysis

Photocatalysis harnesses the energy of light to drive chemical reactions. acs.org Metal complexes based on ruthenium and other transition metals with bipyridine ligands are preeminent in this field due to their favorable photophysical properties, including strong absorption in the visible spectrum and long-lived excited states. rsc.orgnih.gov

Complexes of this compound with metals like ruthenium or iridium are expected to be effective photocatalysts for a variety of light-driven organic reactions. Upon absorption of light, these complexes are promoted to an excited state, often a metal-to-ligand charge transfer (MLCT) state. This excited state is both a stronger oxidant and a stronger reductant than the ground state, enabling it to participate in electron transfer reactions with organic substrates. nih.gov